Fosfadecin - 120909-50-4

Fosfadecin

Catalog Number: EVT-1172952
CAS Number: 120909-50-4
Molecular Formula: C13H19N5O10P2
Molecular Weight: 467.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosfadecin is a natural product found in Bacteria and Pseudomonas viridiflava with data available.
Overview

Fosfadecin is a phosphonic acid derivative with significant interest in the fields of microbiology and medicinal chemistry. It is primarily recognized for its role as an antibiotic, specifically targeting bacterial cell wall synthesis. Fosfadecin is particularly noted for its efficacy against various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. This compound has garnered attention due to its unique mechanism of action and potential applications in treating bacterial infections.

Source

Fosfadecin is derived from the biosynthetic pathways of phosphonates, which are organic compounds containing phosphorus. These pathways are predominantly found in certain bacterial species such as Pseudomonas and Streptomyces, where the initial steps involve the conversion of phosphoenolpyruvate to phosphonopyruvate, followed by a series of enzymatic reactions that ultimately yield fosfadecin . The natural production of fosfadecin has been explored extensively, revealing various biosynthetic routes that contribute to its formation.

Classification

Fosfadecin belongs to the class of phosphonic acids and specifically falls under the category of antibiotics. It is classified as a broad-spectrum antibiotic due to its ability to inhibit bacterial growth by interfering with cell wall synthesis. Its unique chemical structure distinguishes it from traditional antibiotics, making it a valuable compound in antibiotic research.

Synthesis Analysis

Methods

The synthesis of fosfadecin can be achieved through several methods, primarily focusing on biosynthetic routes or chemical synthesis. The key steps in its biosynthesis involve:

  1. Conversion of Phosphoenolpyruvate to Phosphonopyruvate: This step is catalyzed by specific enzymes that facilitate the thermodynamically unfavorable transformation.
  2. Decarboxylation: Phosphonopyruvate undergoes decarboxylation to form phosphonoacetaldehyde, which is then reduced to produce 2-hydroxyethylphosphonate.
  3. Methylation and Epoxide Formation: Subsequent methylation leads to 2-hydroxypropylphosphonate, followed by epoxide formation, completing the biosynthetic pathway .

Technical Details

The enzymatic steps involved in fosfadecin synthesis have been reconstituted in vitro, allowing for detailed analysis of each reaction and the identification of key enzymes responsible for catalyzing these transformations. This approach provides insights into optimizing production methods for fosfadecin.

Molecular Structure Analysis

Structure

Fosfadecin has a complex molecular structure characterized by a phosphonic acid group attached to a carbon skeleton. The specific arrangement of atoms contributes to its biological activity and interaction with bacterial enzymes involved in cell wall synthesis.

Data

The molecular formula for fosfadecin is C3H7O4PC_3H_7O_4P, indicating the presence of carbon, hydrogen, oxygen, and phosphorus atoms. Its structural details reveal functional groups that are crucial for its mechanism of action against bacteria.

Chemical Reactions Analysis

Reactions

Fosfadecin participates in various chemical reactions that are essential for its antibacterial activity. Key reactions include:

  1. Inhibition of Enzyme Activity: Fosfadecin inhibits enzymes involved in peptidoglycan synthesis, disrupting the integrity of bacterial cell walls.
  2. Formation of Reactive Intermediates: The compound can form reactive intermediates during metabolic processes within bacterial cells, leading to cell death.

Technical Details

The inhibition mechanism involves competitive binding to active sites on target enzymes, effectively blocking substrate access and preventing normal enzymatic function.

Mechanism of Action

Process

Fosfadecin exerts its antibacterial effects primarily through inhibition of cell wall synthesis. The compound mimics natural substrates used by bacteria in peptidoglycan biosynthesis, leading to:

  1. Disruption of Cell Wall Integrity: By interfering with enzyme activity, fosfadecin prevents proper cell wall formation.
  2. Induction of Lysis: The compromised cell wall leads to osmotic instability, resulting in bacterial lysis and death.

Data

Research indicates that fosfadecin's affinity for specific enzymes correlates with its potency against resistant bacterial strains, highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Fosfadecin is typically a white crystalline solid with moderate solubility in water. Its melting point and stability under various conditions make it suitable for pharmaceutical formulations.

Chemical Properties

  • Molecular Weight: Approximately 153.06 g/mol
  • pKa Values: Indicative of its acidic nature due to the presence of the phosphonic acid group.
  • Reactivity: Fosfadecin exhibits stability under physiological conditions but can undergo hydrolysis under extreme pH levels.

Relevant analyses have shown that fosfadecin maintains its antibacterial properties across a range of temperatures and pH levels, making it versatile for clinical applications.

Applications

Fosfadecin has several scientific uses, primarily in the medical field:

  • Antibiotic Therapy: It is utilized as an antibiotic agent against a variety of bacterial infections, especially those caused by resistant strains.
  • Research Tool: Fosfadecin serves as a valuable tool in microbiological research for studying bacterial resistance mechanisms and cell wall synthesis pathways.
  • Potential Therapeutic Agent: Ongoing research aims to explore its efficacy in treating complex infections where traditional antibiotics fail.
Introduction to Fosfomycin: Historical Context and Modern Relevance

Discovery and Early Development of Fosfomycin

Fosfomycin (originally named phosphonomycin) was discovered in 1969 through a collaborative effort between Merck & Co. and Spain's Compañía Española de Penicilina y Antibióticos (CEPA). Researchers isolated the compound from fermentation broths of Streptomyces fradiae (ATCC 21096) using a novel screening method called the SPHERO assay, which detected inhibitors of peptidoglycan synthesis through morphological changes in Gram-negative bacilli [1] [4]. The discovery was notable for identifying the first known natural antibiotic containing a phosphonic acid group and a highly reactive epoxide ring, structural features essential to its unique mechanism of action [5] [10]. By 1971, industrial-scale production commenced at CEPA's Aranjuez facility, marking the beginning of clinical applications in Europe [4].

The antibiotic's molecular mechanism involves irreversible inhibition of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), the enzyme catalyzing the first committed step in bacterial peptidoglycan biosynthesis. Fosfomycin acts as a phosphoenolpyruvate (PEP) analog that covalently binds to a conserved cysteine residue (Cys115 in E. coli) in the enzyme's active site through nucleophilic epoxide ring opening [1] [5]. This time-dependent inhibition prevents the formation of UDP-GlcNAc-enoylpyruvate, effectively halting cell wall synthesis. Crucially, fosfomycin enters bacterial cells via nutrient transporters (primarily GlpT and UhpT in E. coli), exploiting their molecular mimicry of glycerol-3-phosphate and glucose-6-phosphate, respectively [1] [4].

Early formulation development yielded three medicinal salts: fosfomycin calcium for oral use, fosfomycin disodium for intravenous administration, and the later-developed fosfomycin tromethamine (trometamol) with improved oral bioavailability (33-44% versus 12-37% for the calcium salt) [3] [6]. Initial spectrum analysis demonstrated activity against key pathogens including Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Staphylococcus aureus, and Streptococcus pyogenes, though with variable potency against Pseudomonas aeruginosa and intrinsic resistance in Acinetobacter species [1] [7].

Table 1: Key Milestones in Early Fosfomycin Development

YearDevelopment MilestoneSignificance
1969Discovery from S. fradiaeIdentification of novel phosphonic acid antibiotic with epoxide structure
1971Industrial production in SpainEnabled clinical use in European markets
1970sClinical use of IV disodium and oral calcium saltsEstablished initial therapeutic applications
1980sDevelopment of tromethamine saltImproved oral bioavailability (37-44%)
1996FDA approval of oral tromethamine (Monurol®)Approved for uncomplicated UTIs in United States

Fosfomycin’s Re-Emergence in the Era of Multidrug-Resistant (MDR) Pathogens

The escalating global crisis of antimicrobial resistance has catalyzed renewed interest in fosfomycin as a therapeutic agent against MDR pathogens. Its broad-spectrum activity encompasses many Gram-positive and Gram-negative bacteria exhibiting resistance to frontline antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, and carbapenem-resistant Pseudomonas aeruginosa [1] [7]. This activity profile stems from fosfomycin's distinct mechanism of action and lack of cross-resistance with other antibiotic classes, making it a valuable asset in the antimicrobial arsenal [3] [4].

Critical to its resurgence is fosfomycin's demonstrated synergistic potential when combined with other antibiotic classes. Preclinical and clinical evidence indicates enhanced bactericidal effects with β-lactams (particularly carbapenems and cephalosporins), aminoglycosides, glycopeptides, and fluoroquinolones [4] [7]. This synergy arises from fosfomycin's ability to disrupt cell wall integrity, thereby facilitating the increased intracellular penetration and target access of partner antibiotics. For example, combinations with carbapenems show promise against carbapenem-resistant K. pneumoniae, while combinations with cefepime or aztreonam enhance anti-pseudomonal activity [1] [3]. This synergy permits dose reduction of companion drugs, potentially mitigating toxicity concerns during prolonged treatment courses.

Beyond its direct antibacterial effects, fosfomycin exhibits significant biofilm penetration and disruption capabilities. In vitro and in vivo studies demonstrate its efficacy against biofilm-embedded staphylococci (including MRSA) and Gram-negative pathogens on prosthetic materials, a property attributed to its low molecular weight and physicochemical characteristics [4] [7]. This antibiofilm activity positions fosfomycin as a potential option for device-related infections where biofilms traditionally confer substantial antibiotic resistance.

The pharmacological profile of fosfomycin further supports its expanded use. With negligible plasma protein binding and a volume of distribution of 9–30 L (IV formulation), fosfomycin achieves therapeutic concentrations in challenging sites including bone, prostate, lung parenchyma, cerebrospinal fluid, and abscess cavities [3] [7]. This extensive tissue penetration, coupled with its unique mechanism, underpins the exploration of intravenous fosfomycin for severe systemic infections like pneumonia (34% of off-label use), bloodstream infections (22%), and complicated urinary tract infections (21%), typically administered alongside a β-lactam antibiotic [4] [7].

Table 2: Fosfomycin Activity Against Key Multidrug-Resistant Pathogens

PathogenResistance ProfileFosfomycin SusceptibilitySynergistic Combinations
Staphylococcus aureusMRSA70-90% susceptibleβ-lactams, daptomycin, vancomycin
Enterococcus faecalisVRE60-80% susceptibleAmpicillin, aminoglycosides
Escherichia coliESBL, CRE85-95% susceptibleCarbapenems, aminoglycosides
Klebsiella pneumoniaeESBL, CRE60-75% susceptibleCarbapenems, colistin
Pseudomonas aeruginosaCarbapenem-resistant40-60% susceptibleCefepime, aztreonam, meropenem

Global Health Burden of Antibiotic Resistance and Fosfomycin’s Role

Antimicrobial resistance (AMR) presents a catastrophic threat to global public health, causing at least 2.8 million infections and 35,000 deaths annually in the United States alone, with significantly higher burdens in resource-limited settings [2]. The World Health Organization (WHO) classifies AMR as a "silent pandemic" that could reverse a century of medical progress, with Gram-negative pathogens like carbapenem-resistant Enterobacteriaceae and Pseudomonas aeruginosa posing particularly urgent threats [8] [9]. This crisis is amplified by the dwindling antibiotic development pipeline; between 2017 and 2023, only 12 new antibiotics received FDA approval, with few targeting critical MDR Gram-negative pathogens [2].

Within this landscape, fosfomycin holds strategic importance as a WHO-designated Critically Important Antimicrobial for Human Medicine and is listed on the WHO Essential Medicines List [4] [9]. Its role extends beyond uncomplicated UTIs into multifaceted applications for MDR infections through several mechanisms: 1) Serving as a cornerstone of combination therapy regimens for systemic MDR infections, reducing reliance on last-resort agents like colistin; 2) Providing oral treatment options for MDR UTIs in outpatient settings, potentially reducing hospitalization needs; and 3) Offering therapeutic alternatives in regions with high prevalence of ESBL-producing Enterobacteriaceae, where resistance to fluoroquinolones and trimethoprim-sulfamethoxazole exceeds 20-50% [3] [4] [7].

Global surveillance initiatives track fosfomycin resistance through systems like the National Antimicrobial Resistance Monitoring System (NARMS) in the U.S. and the Tracking AMR Country Self-assessment Survey (TrACSS) coordinated by Quadripartite organizations (FAO, UNEP, WHO, WOAH). TrACSS, with participation from 186 countries (96%) in 2024, evaluates national action plan implementation and identifies resistance trends [9]. While chromosomal mutations (inactivating GlpT or UhpT transporters) historically caused most resistance, surveillance now detects concerning plasmid-mediated resistance enzymes (FosA, FosB, FosC, FosX) that hydrolyze or modify fosfomycin, particularly in Asia and Europe [1] [4]. FosA (a glutathione-S-transferase) is prevalent in K. pneumoniae, while FosB (a bacillithiol-S-transferase) dominates in Gram-positive organisms, posing transmission risks [4].

Regulatory and economic innovation incentives aim to preserve fosfomycin's utility and expand applications. The FDA's Generating Antibiotic Incentives Now (GAIN) Act provides extended exclusivity for Qualified Infectious Disease Products (QIDPs), while the Limited Population Pathway for Antibacterial and Antifungal Drugs (LPAD) facilitates approval for drugs targeting MDR infections in limited populations [2]. These frameworks support ongoing development of intravenous formulations (e.g., Zavante's ZTI-01) for complicated UTIs and hospital-acquired pneumonia [1] [2]. However, sustainable access requires integrated stewardship combining surveillance, susceptibility-guided therapy, and combination regimens to suppress resistance emergence. Fosfomycin's low resistance development in uncomplicated UTIs (attributed to fitness costs in resistant mutants) may not extend to broader indications, necessitating vigilant monitoring as usage expands [1] [3].

Table 3: Global Policy Initiatives Supporting Fosfomycin Integration

InitiativeLead OrganizationRelevance to Fosfomycin
Global Action Plan on AMR (2015) Revision (2026)WHO, FAO, OIEGuides national action plans incorporating older antibiotics
Tracking AMR Country Self-assessment Survey (TrACSS)Quadripartite Organizations (FAO, UNEP, WHO, WOAH)Monitors national implementation and resistance patterns
Generating Antibiotic Incentives Now (GAIN) ActU.S. FDAProvides 5-year exclusivity extension for qualified formulations
Limited Population Pathway for Antibacterial and Antifungal Drugs (LPAD)U.S. FDAExpedites approval for MDR infections
Fleming Initiative (Fleming Centre)Imperial College London/Healthcare NHS TrustIntegrates research, policy and public engagement against AMR

Properties

CAS Number

120909-50-4

Product Name

Fosfadecin

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(3-methyloxiran-2-yl)phosphinic acid

Molecular Formula

C13H19N5O10P2

Molecular Weight

467.27 g/mol

InChI

InChI=1S/C13H19N5O10P2/c1-5-13(26-5)29(21,22)28-30(23,24)25-2-6-8(19)9(20)12(27-6)18-4-17-7-10(14)15-3-16-11(7)18/h3-6,8-9,12-13,19-20H,2H2,1H3,(H,21,22)(H,23,24)(H2,14,15,16)

InChI Key

XLKKASKVRUMAHE-UHFFFAOYSA-N

SMILES

CC1C(O1)P(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Synonyms

fosfadecin
TAN 930
TAN-930

Canonical SMILES

CC1C(O1)P(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.